5-methyl-2-phenyl-2H-pyrazole-3-carboxaldehyde
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Overview
Description
3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a methyl group at the 3-position, a phenyl group at the 1-position, and a formyl group at the 5-position. The unique structure of 3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is treated with phosphoryl chloride and dimethylformamide. The reaction mixture is heated under reflux, leading to the formation of the desired aldehyde .
Industrial Production Methods
Industrial production of 3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid.
Reduction: 3-Methyl-1-phenyl-1H-pyrazole-5-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly in the development of anti-cancer and anti-viral agents.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it can inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary based on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-phenyl-1H-pyrazole: Lacks the formyl group at the 5-position.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: Contains a chlorine atom at the 5-position instead of a formyl group.
3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid
Uniqueness
3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the formyl group at the 5-position allows for unique interactions in chemical reactions and biological systems, distinguishing it from other similar pyrazole derivatives .
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-methyl-2-phenylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-9-7-11(8-14)13(12-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
PCVZRHVWMPIZJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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